molecular formula C21H25N5O2 B2972238 N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-34-7

N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Katalognummer: B2972238
CAS-Nummer: 440330-34-7
Molekulargewicht: 379.464
InChI-Schlüssel: UILGUQVSOLVKFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. While its specific profile is under investigation, its structural features suggest potential as a key intermediate or lead compound for developing therapeutics targeting the central nervous system. The diethylaminoethyl side chain is a common pharmacophore found in molecules that interact with various neurological targets . Furthermore, the benzotriazinone moiety is a privileged scaffold in drug discovery, known for its ability to confer activity on a range of enzymatic systems. This compound is provided for research purposes to facilitate the exploration of novel therapeutic agents. One primary research avenue could involve Alzheimer's disease pathology, given that related benzamide structures are investigated in neurological contexts . The cholinergic system, crucial for memory and learning, is a key target, and compounds with similar structures have been explored for their potential to modulate related pathways . Another promising area of research is oncology, particularly in diagnostic imaging. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have demonstrated high uptake in melanoma models, showing potential for use in SPECT imaging and targeted radionuclide therapy . The metabolic stability and tissue selectivity of these analogs are critical determinants of their efficacy, areas where this compound could offer new insights . Researchers can utilize this compound to investigate its mechanism of action, affinity for specific receptors, and overall biological activity in cellular and animal models of disease.

Eigenschaften

IUPAC Name

N-[2-(diethylamino)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-25(4-2)14-13-22-20(27)17-11-9-16(10-12-17)15-26-21(28)18-7-5-6-8-19(18)23-24-26/h5-12H,3-4,13-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILGUQVSOLVKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions to form the benzamide structure.

  • Introduction of the Triazine Ring: : The triazine ring is introduced through a cyclization reaction. This involves the reaction of a suitable precursor, such as a hydrazine derivative, with a nitrile compound under controlled conditions to form the triazine ring.

  • Linking the Benzamide and Triazine Structures: : The final step involves linking the benzamide core to the triazine ring. This is typically done through a nucleophilic substitution reaction, where the benzamide derivative reacts with a triazine precursor in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a chemical compound with a structure that combines an amide and a triazine moiety. The benzamide backbone includes a diethylaminoethyl side chain and a 4-oxobenzo[d][1,2,3]triazin moiety. The presence of the diethylamino group suggests interactions with biological systems, particularly in pharmacological contexts.

Potential Applications

  • Scientific Research: N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a versatile chemical compound utilized in diverse scientific research.
  • Pharmacology: The diethylamino group suggests possible interactions with biological systems. Compounds containing triazine rings are known for their diverse biological activities.
  • Interaction Studies: Interaction studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics, providing insights into the mechanism of action and potential therapeutic applications.

Reactivity

The chemical reactivity of N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide can be explored through reactions typical of amides and heterocyclic compounds. Key reactions may include:

  • Hydrolysis of the amide bond
  • Reactions involving the triazine ring
  • Modification of the diethylamino group

These reactions are significant for understanding the compound's stability and potential transformations in biological systems.

Structural Similarities

N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide shares structural similarities with other compounds:

Compound NameStructureUnique Features
4-Amino-N-[2-(diethylamino)ethyl]benzamideContains an amide and diethylamino groupKnown for antibacterial properties
5-Fluoro-N-[2-(diethylamino)ethyl]-1H-pyrroleFeatures a pyrrole ringExhibits anticancer activity
1,2,4-Triazolo[3,4-b]benzothiazoleContains a fused triazole and benzothiazoleNotable for its enzyme inhibition properties

Wirkmechanismus

The mechanism by which N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (estimated molecular weight ~380–400 g/mol) is heavier than simpler analogs like 14a (MW ~290 g/mol) due to the diethylaminoethyl group .
  • Thermal Stability :

    • Melting points for N-alkyl derivatives (e.g., 14c–14g: 95–111°C) suggest moderate stability, influenced by alkyl chain length and crystallinity . The target compound’s melting point is unreported but likely lower due to flexible side chains.

Structure-Activity Relationships (SAR)

  • Linker Flexibility : Butanamide linkers (14a–14n) exhibit higher yields (75–86%) compared to rigid benzamides, suggesting synthetic accessibility .
  • Substituent Effects: Bulky groups (e.g., tert-butyl in 14b) may reduce solubility but enhance target binding via hydrophobic interactions. Basic side chains (e.g., diethylaminoethyl) could improve membrane permeability and pharmacokinetics .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-pentyl-4-(4-oxobenzo-triazin-3-yl)butanamide (14c) C₁₆H₂₀N₄O₂ 300.36 106–107 86
N-(2-(diethylamino)ethyl)-target compound ~C₂₁H₂₄N₄O₂ ~380–400 N/A N/A
2-(methylthio)-N-(2-(4-oxobenzo-triazin-3-yl)ethyl)benzamide C₁₇H₁₆N₄O₂S 340.4 N/A N/A

Biologische Aktivität

N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzamide moiety linked to a 4-oxobenzo[d][1,2,3]triazin core. The synthesis typically involves multi-step organic reactions that may include diazotization and coupling reactions to form the desired benzamide derivatives .

Anticancer Properties

Recent studies have indicated that derivatives of benzotriazinone, including compounds similar to N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, exhibit significant anticancer activity. For instance, certain benzotriazinone derivatives have demonstrated the ability to inhibit the growth of various human cancer cell lines, including HepG2 liver carcinoma cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzotriazinone AHepG25.0Topoisomerase II inhibition
Benzotriazinone BMCF-73.5Apoptosis induction
N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamideA549TBDTBD

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that compounds with similar structures exhibit antimicrobial effects. For example, modifications in the benzotriazinone framework have been shown to enhance activity against various bacterial strains .

Table 2: Antimicrobial Activity Overview

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Benzotriazinone CE. coli50 µg/mL
N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamideS. aureusTBD

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on HepG2 Cells : A study demonstrated that compounds derived from benzotriazinones showed a marked decrease in cell viability in HepG2 liver carcinoma cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds found that specific modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. The presence of diethylamino groups was noted to contribute positively to this activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide with various biological targets. These studies suggest strong interactions with topoisomerase II and bacterial receptors such as FabH, indicating potential pathways for therapeutic application .

Q & A

Basic Question: What are the common synthetic routes for preparing N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivatives with benzamide precursors. For example, analogous procedures use TBHP (tert-butyl hydroperoxide) as an oxidizing agent in domino reactions to form triazine or benzamide scaffolds . Intermediates are characterized via TLC monitoring, NMR (¹H/¹³C), and FT-IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Purification often employs column chromatography with gradient solvent systems (e.g., hexane/EtOAc) .

Advanced Question: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer:
By-product analysis requires kinetic studies and LC-MS to identify side products (e.g., incomplete oxidation intermediates). Reaction parameters such as stoichiometry (e.g., TBHP ratio), temperature, and solvent polarity must be systematically varied. For example, refluxing in methanol with 70% TBHP (2.93 mmol) achieves high yields (95%) in analogous triazine syntheses . Computational tools (DFT) may predict competing pathways, while in-situ IR spectroscopy monitors real-time reaction progress .

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To resolve diethylaminoethyl protons (δ ~2.5–3.5 ppm) and benzamide aromatic signals (δ ~7.0–8.5 ppm) .
  • FT-IR : Confirms carbonyl groups (C=O at ~1680–1720 cm⁻¹) and triazine ring vibrations .
  • ESI-HRMS : Validates molecular weight and isotopic patterns .

Advanced Question: How can computational modeling (e.g., DFT) resolve discrepancies between spectroscopic data and proposed structures?

Methodological Answer:
Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies, which are compared to experimental IR/NMR data. For instance, deviations in carbonyl stretching frequencies may indicate tautomerism or hydrogen bonding, as seen in benzamide analogs . Hirshfeld surface analysis (via CrystalExplorer) further clarifies intermolecular interactions in crystallized samples .

Basic Question: What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization.
  • UV/Vis and fluorescence spectroscopy : Monitor interactions with biomolecules (e.g., DNA intercalation studies) .
  • Thermodynamic profiling : Measure binding constants (Kb) via titration experiments .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and entropy-driven interactions .
  • Molecular docking : Predicts binding poses with target proteins (e.g., using AutoDock Vina) .
  • Metabolomics : LC-MS/MS identifies metabolic by-products in cell lysates .

Basic Question: What are common solubility challenges for this compound, and how are they addressed?

Methodological Answer:
The diethylaminoethyl group enhances solubility in polar aprotic solvents (e.g., DMSO), while the benzamide core may limit aqueous solubility. Strategies include:

  • Salt formation : Use HCl to protonate the tertiary amine.
  • Co-solvents : Ethanol/water mixtures (e.g., 30% EtOH) .

Advanced Question: How can researchers resolve contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS.
  • Metabolite identification : Compare in vitro hepatic microsomal assays with in vivo plasma samples .
  • Dose-response modeling : Adjust for metabolic clearance rates using nonlinear regression .

Basic Question: What analytical methods are used to assess purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Accelerated stability studies : Expose samples to heat/humidity and monitor degradation via TLC or LC-MS .

Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Functional group substitution : Replace the triazine ring with oxadiazole (improves metabolic stability) .
  • 3D-QSAR modeling : Correlates electronic (e.g., Hammett constants) and steric parameters with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.